molecular formula C8H8BrNO2 B1277804 2-(3-Bromophenoxy)acetamide CAS No. 214210-03-4

2-(3-Bromophenoxy)acetamide

Cat. No.: B1277804
CAS No.: 214210-03-4
M. Wt: 230.06 g/mol
InChI Key: STBGWLWAHXTFMK-UHFFFAOYSA-N
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Description

2-(3-Bromophenoxy)acetamide is an organic compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol . This compound is characterized by the presence of a bromine atom attached to a phenoxy group, which is further connected to an acetamide moiety. It is a solid at room temperature and is used in various scientific research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

2-(3-Bromophenoxy)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with specific enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve binding to the active sites of enzymes, altering their activity and, consequently, the biochemical pathways they regulate .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways, potentially leading to altered cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. This binding can result in changes in gene expression, either upregulating or downregulating the expression of target genes. These molecular interactions are crucial for understanding the compound’s overall effects on biological systems .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which could have different effects on cellular function. Long-term studies have shown that the compound can have lasting effects on cellular processes, even after it has been metabolized or degraded .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in biological processes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses can lead to toxic or adverse effects, highlighting the importance of dosage regulation in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, potentially altering metabolic flux or metabolite levels. Understanding these interactions is crucial for elucidating the compound’s role in metabolism and its overall impact on biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation within cells. These processes are critical for determining the compound’s overall effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. The compound may be directed to specific compartments or organelles within the cell, where it can exert its effects. Targeting signals or post-translational modifications may play a role in directing the compound to its site of action, influencing its overall function and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenoxy)acetamide can be achieved through several methods. One common synthetic route involves the reaction of 3-bromophenol with chloroacetamide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Another method involves the use of 3-bromophenylboronic acid and bromoacetonitrile as starting materials. This reaction is catalyzed by a palladium catalyst and proceeds through a Suzuki coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The choice of solvents, catalysts, and reaction conditions can be adjusted to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenoxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

Scientific Research Applications

2-(3-Bromophenoxy)acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromophenoxy)acetamide involves its interaction with specific molecular targets. The bromine atom enhances its reactivity, allowing it to interact with various biological molecules. Potential modes of action include:

Comparison with Similar Compounds

2-(3-Bromophenoxy)acetamide can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to undergo a variety of reactions, making it a valuable building block in organic synthesis. Additionally, its potential biological activities make it an interesting candidate for further investigation in medicine and industry.

Properties

IUPAC Name

2-(3-bromophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBGWLWAHXTFMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428937
Record name 2-(3-bromophenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214210-03-4
Record name 2-(3-bromophenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-chloroacetamide (5.6 g), 3-bromophenol (10 g), potassium carbonate (8.3 g) and potassium iodide (1 g) in acetonitrile was stirred at room temperature for 72 hours. The resulting mixture was filtered, and the solids washed with ethyl acetate, and then water. The dried solids were recrystallised from boiling ethanol: water(8:2) to give the sub-title compound as a solid (13.8 g).
Quantity
5.6 g
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reactant
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10 g
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reactant
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8.3 g
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reactant
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1 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One

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